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4,6-Dimethoxy-2-
Compound Name: (phenoxycarbonyl)aminopyrimidin

e

Cat. No.: B1337488

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (CAS No. 89392-03-0), a key
intermediate in the synthesis of sulfonylurea herbicides. The guide includes summarized
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental
protocols for its synthesis and spectroscopic analysis, and workflow diagrams to illustrate the
processes.

Compound Information
e Chemical Name: 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

e Synonyms: Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, Phenyl N-(4,6-
dimethoxypyrimidin-2-yl)carbamate

e CAS Number: 89392-03-0
o Molecular Formula: C13H13N30a

e Molecular Weight: 275.26 g/mol
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o Appearance: White crystalline powder.[1]

e Melting Point: 118.0 to 122.0 °C.[2]

Spectroscopic Data

The following sections present the available spectroscopic data for 4,6-Dimethoxy-2-

(phenoxycarbonyl)aminopyrimidine.

The proton NMR spectrum was acquired on a 400 MHz instrument using DMSO-ds as the

solvent.[2][3]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.65 S 1H Pyrimidine-Hs
7.42-7.40 m 2H Phenyl-H (ortho)
7.18-7.14 m 3H Phenyl-H (meta, para)
5.80 S 1H NH
3.96 s 6H 2 x OCHs

Experimental 3C NMR data for 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine was

not explicitly found in the reviewed literature. However, based on typical chemical shift ranges

for substituted pyrimidines and related structures, the following are the expected chemical

shifts.
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Expected Chemical Shift
(3) ppm

Assignment

Notes

Carbonyl carbons are typically

~170 C=0 (Carbamate) o ] )
found in this downfield region.
Carbons attached to oxygen

~160 Ca, Ce (Pyrimidine) and adjacent to nitrogen are
deshielded.

o Carbon attached to two

~158 C2 (Pyrimidine) ) o )
nitrogens is highly deshielded.
Quaternary carbon of the

~150 C (Phenyl, attached to O) phenyl ring attached to the
carbamate oxygen.

~129 CH (Phenyl, para)

~125 CH (Phenyl, meta)

~121 CH (Phenyl, ortho)
This value can vary; it is

~85 Cs (Pyrimidine) generally the most upfield
pyrimidine carbon.

~55 OCHs Methoxy group carbons.

The mass spectrum was obtained using Electrospray lonization (ESI).

m/z Value

lon

276.1

[M+H]* (M = 275.26)

This result corresponds to the protonated molecule, confirming the molecular weight of the

compound.[2][3]

Experimental Protocols
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The following sections detail the methodologies for the synthesis of the compound and the
acquisition of the spectroscopic data.

The synthesis is achieved via the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl
chloroformate.[2][3]

Materials:

2-Amino-4,6-dimethoxypyrimidine

Phenyl chloroformate

Triethylamine (or N,N-dimethylaniline)

Acetonitrile (or 1,4-dioxane)

Water

Procedure:

A solution of 2-amino-4,6-dimethoxypyrimidine (1 equivalent) is prepared in acetonitrile in a
reaction flask equipped with a stirrer.

o Triethylamine (1.3 equivalents) is added to the stirred solution at room temperature.
e Phenyl chloroformate (1.3 equivalents) is added dropwise to the mixture.

e The reaction mixture is then heated to 60 °C and stirred for approximately 6 hours.
o After completion, the reaction is cooled to room temperature.

o Water is added to the mixture to precipitate the solid product.

» The precipitate is collected by filtration and dried under a vacuum to yield the final product as
a white solid.
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Reactants

Triethylamine in Acetonitrile
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Final Product:
4,6-Dimethoxy-2-
(phenoxycarbonyl)aminopyrimidine

o

2-Amino-4,6-dimethoxypyrimidine

Click to download full resolution via product page

Caption: Synthesis workflow for 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine.

This protocol outlines a general procedure for acquiring *H and 3C NMR spectra for small
organic molecules like the title compound.

Instrumentation:
e 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

Weigh 5-10 mg of the purified, dry compound.

Transfer the solid to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de).

Vortex or sonicate the vial until the sample is fully dissolved.

Transfer the solution to a clean NMR tube.
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Data Acquisition:
Insert the sample into the spectrometer.
Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard *H NMR spectrum. Key parameters include spectral width, number of
scans, and relaxation delay.

For 13C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans
is typically required due to the lower natural abundance of 13C.

This protocol provides a general method for obtaining ESI mass spectra.
Instrumentation:

e A mass spectrometer equipped with an Electrospray lonization (ESI) source, often coupled
with a liquid chromatography (LC) system.

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
solvent such as methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 pg/mL using a mixture of methanol,
acetonitrile, and/or water. A small amount of formic acid (0.1%) can be added to the final
solution to promote protonation for positive ion mode.

Ensure the final solution is free of any particulate matter; filter if necessary.
Data Acquisition:
o The sample is introduced into the ESI source via direct infusion or through an LC system.

e The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas
temperature) are optimized to achieve a stable spray and maximize the ion signal.
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* Mass spectra are acquired in the positive ion mode to detect the [M+H]* ion. The mass
analyzer is scanned over an appropriate m/z range (e.g., 100-500 Da).

Sample Preparation
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Caption: General workflow for spectroscopic analysis (NMR and MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 4,6-
Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1337488#spectroscopic-data-for-4-6-
dimethoxy-2-phenoxycarbonyl-aminopyrimidine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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